molecular formula C11H14O2S B8719649 2-Hydroxy-4'(methylthio)isobutyrophenone CAS No. 71867-98-6

2-Hydroxy-4'(methylthio)isobutyrophenone

Cat. No. B8719649
Key on ui cas rn: 71867-98-6
M. Wt: 210.29 g/mol
InChI Key: RCHVDUSMVBWVNY-UHFFFAOYSA-N
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Patent
US06222048B1

Procedure details

To a cold (4° C.) solution of 2-hydroxy-2-methyl-1-(4-(methylthio)phenyl)-propan-1-one (45.0 g, 214 mmol, Step 2) in t-butanol (500 mL) and CH2Cl2 (500 mL) was added a solution of OXONE™ (194 g, 316 mmol) in water (1.4 L). The resulting suspension was stirred at r.t. for 18 h. The reaction was diluted with EtOAc (400 mL) and the layers were separated. The aqueous layer was extracted with EtOAc (2×250 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The crude product was dissolved in diethyl ether (250 mL), hexane was added (150 mL) and the product was swished for 2 h. The product was collected by filtration to give the title compound as a yellow solid.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:14])([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8](SC)=[CH:7][CH:6]=1)=[O:4].O[O:16][S:17]([O-:19])=O.[K+].[C:21](O)(C)(C)C>C(Cl)Cl.O.CCOC(C)=O>[OH:1][C:2]([CH3:13])([CH3:14])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:17]([CH3:21])(=[O:19])=[O:16])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
OC(C(=O)C1=CC=C(C=C1)SC)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at r.t. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in diethyl ether (250 mL)
ADDITION
Type
ADDITION
Details
hexane was added (150 mL)
WAIT
Type
WAIT
Details
the product was swished for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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